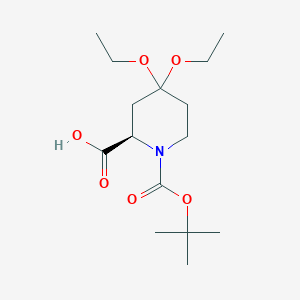

(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid

Description

“(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid” is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two ethoxy substituents at the 4-position of the piperidine ring. The stereochemistry at the 2-position (R-configuration) and the presence of diethoxy groups confer unique steric and electronic properties to this compound. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules requiring stereochemical precision. The Boc group enhances stability during synthetic steps, while the diethoxy moieties may influence solubility and reactivity in downstream transformations .

Properties

IUPAC Name |

(2R)-4,4-diethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-6-20-15(21-7-2)8-9-16(11(10-15)12(17)18)13(19)22-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSYJWAGVUPLGD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1(CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins from piperidine or piperidone derivatives, often utilizing 4-piperidone or its protected forms as precursors. The Boc group is introduced early to protect the amine functionality during subsequent transformations.

- N-(tert-Butoxycarbonyl)-4-piperidone is a common intermediate prepared by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) catalyst in methanol at ambient temperature for about 20 hours. The product is isolated by solvent removal, extraction, and drying, yielding a white solid quantitatively.

Boc Protection of the Piperidine Nitrogen

The Boc protection step is critical to prevent unwanted side reactions at the nitrogen during further functionalization.

-

- Reagents: di-tert-butyl dicarbonate (Boc2O), triethylamine (base), DMAP (catalyst).

- Solvent: Methanol or acetonitrile.

- Temperature: Ambient (20–25°C).

- Time: Approximately 20 hours.

Outcome: Formation of N-Boc-4-piperidone with high yield and purity.

Introduction of Diethoxy Groups at the 4-Position

The 4,4-diethoxy substitution is typically introduced via acetal formation or ethoxylation of the 4-position carbonyl or precursor.

This step may involve reaction of the 4-piperidone derivative with ethanol under acidic or basic catalysis to form the 4,4-diethoxy acetal moiety, stabilizing the ring and providing the diethoxy substituents.

Alternatively, ethoxy groups can be introduced via alkylation or esterification reactions depending on the synthetic route.

Formation of the Piperidine-2-carboxylic Acid Moiety

The carboxylic acid group at the 2-position is introduced by functional group interconversion or ring functionalization:

Cyclization and Carboxylation: Starting from amino acid derivatives or suitably functionalized precursors, cyclization reactions under strong base conditions (e.g., lithium diisopropylamide, sodium hydride) can form the piperidine ring with the carboxylic acid at the 2-position.

Hydrolysis: Ester or protected carboxylate groups are hydrolyzed under alkaline conditions (using lithium hydroxide, sodium hydroxide, or potassium hydroxide) to yield the free carboxylic acid.

Cyclization Reaction Conditions

The cyclization to form the piperidine ring bearing the desired substituents involves:

Use of strong bases capable of removing α-hydrogens, such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, or sodium/potassium alkoxides.

Reaction with formic mixed anhydrides (formic anhydride, acetic formic anhydride, formic pivalic anhydride, formic benzoic anhydride) or alkyl formates (methyl, ethyl, propyl formate) as cyclization reagents.

Acid additives (e.g., trifluoroacetic acid or acetic acid) can improve yields by protonating intermediates and facilitating ring closure.

Typical temperature control involves low temperatures (-78°C) during addition of reagents to control reaction kinetics and prevent side reactions, followed by warming to ambient or 5°C for quenching and workup.

Boc Deprotection and Purification

Deprotection of the Boc group, if required, is performed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane at room temperature for several hours (e.g., 4 hours).

Purification is typically achieved by extraction with organic solvents (ethyl acetate, dichloromethane), drying over anhydrous magnesium sulfate or sodium sulfate, filtration, concentration under reduced pressure, and column chromatography using silica gel with hexane/ethyl acetate gradients.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

Strong bases selected for cyclization must efficiently deprotonate α-hydrogens without causing decomposition.

Formic mixed anhydrides and alkyl formates are versatile cyclization reagents; selection depends on availability and desired reaction profile.

Acid additives such as trifluoroacetic acid enhance yield by stabilizing intermediates and promoting ring closure.

Temperature control is critical: low temperatures (-78°C) prevent side reactions during reagent addition, while warming facilitates completion.

Hydrolysis conditions must be optimized to avoid overreaction or degradation of sensitive groups.

Purification by column chromatography ensures high purity, essential for applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a building block for the development of novel therapeutic agents. For instance, derivatives of piperidine are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during chemical reactions, making it suitable for further modifications.

1.2 TLR7/8 Antagonists

Recent studies have highlighted its potential role in developing Toll-like receptor 7/8 (TLR7/8) antagonists. These antagonists are being investigated for their therapeutic applications in treating immune disorders. The compound's ability to modulate immune responses could lead to breakthroughs in managing conditions such as autoimmune diseases and chronic inflammation .

Organic Synthesis

2.1 Synthesis of Piperidine Derivatives

(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid can be employed in synthesizing various piperidine derivatives. The presence of ethoxy groups facilitates nucleophilic substitutions and other transformations, allowing chemists to create diverse chemical entities with tailored properties.

2.2 Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of this compound with different electrophiles, leading to the formation of complex piperidine derivatives that are useful in drug discovery. For example, a study demonstrated the successful synthesis of a series of piperidine-based compounds that exhibited promising activity against specific cancer cell lines .

Biological Activity

(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid, with the CAS number 1212329-25-3, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis.

The molecular formula of (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is C₁₅H₂₇NO₆, and it has a molecular weight of 299.38 g/mol. The compound is known to be an irritant and should be handled with care.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇NO₆ |

| Molecular Weight | 299.38 g/mol |

| CAS Number | 1212329-25-3 |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds demonstrated that modifications in the piperidine ring can enhance antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the diethoxy group in this compound may contribute to its lipophilicity, potentially improving membrane permeability and enhancing its antimicrobial efficacy.

Enzyme Inhibition

Piperidine derivatives have been explored for their ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, studies have shown that certain piperidine-based compounds can act as inhibitors of proteases and kinases, which are key targets in cancer therapy. The specific activity of (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid in enzyme inhibition remains to be fully elucidated but suggests potential as a lead compound for further development.

Case Studies

- Antibacterial Screening : A comparative study evaluated the antibacterial activity of several piperidine derivatives, revealing that compounds with bulky groups such as tert-butoxycarbonyl showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly affect biological activity.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines indicated that related piperidine derivatives exhibited cytotoxic effects at micromolar concentrations. While specific data on (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is limited, the structural similarities suggest potential for similar activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid,” we compare it with structurally related compounds, focusing on functional groups, stereochemistry, and applications.

Structural Analogues

Compound A : (2S)-1-(Tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (N-Boc-L-proline)

- Key Differences: Ring Size: Compound A features a 5-membered pyrrolidine ring, whereas the target compound has a 6-membered piperidine ring. Substituents: The absence of diethoxy groups in Compound A results in lower hydrophobicity compared to the target compound. Stereochemistry: The S-configuration in Compound A contrasts with the R-configuration in the target molecule, leading to divergent chiral recognition in asymmetric synthesis .

Compound B : Tert-butyl 2-((4,4-dimethyl-2,6-dioxocyclohexylidene)(hydroxy)methyl)pyrrolidine-1-carboxylate

- Key Differences: Functional Groups: Compound B contains a dioxocyclohexylidene group, which introduces keto-enol tautomerism, absent in the target compound. Reactivity: The diethoxy groups in the target compound may participate in ether cleavage reactions under acidic conditions, whereas Compound B’s cyclohexylidene group is more prone to nucleophilic attack. Applications: Compound B is used in rotameric studies, while the target compound’s diethoxy groups make it a candidate for prodrug design .

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~345.4 | ~229.3 | ~351.4 |

| Solubility (in DCM) | High | Moderate | Moderate |

| Melting Point (°C) | Not reported | ~85–90 | ~120–125 |

| Chirality | R-configuration | S-configuration | Racemic mixture |

Compound A and B values are derived from experimental procedures .

Analytical Challenges

- Crystallography : The target compound’s conformational flexibility (due to the piperidine ring and diethoxy groups) may complicate single-crystal X-ray diffraction studies. SHELX programs, widely used for small-molecule refinement, could aid in resolving its structure .

- Enantiopurity : Techniques like Rogers’ η parameter or Flack’s x parameter might be employed to verify chirality, though care is needed to avoid overinterpretation in near-centrosymmetric systems .

Q & A

Q. What are the critical safety protocols for handling (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar Boc-protected piperidine derivatives, this compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should:

- Use PPE including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- Implement environmental controls (e.g., local exhaust ventilation) for powder handling.

- Store in a cool, dry place away from incompatible materials like strong oxidizers .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirm stereochemistry (2R configuration) and Boc-group integrity via characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm).

- HPLC-MS : Assess purity using reverse-phase chromatography (C18 column) with UV detection (210–254 nm) and mass confirmation of [M+H]+ ions.

- Melting Point Analysis : Compare experimental values (if available) to literature data for consistency .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthetic applications of this compound?

- Methodological Answer : The Boc group acts as a temporary protecting group for the piperidine nitrogen, enabling selective functionalization of the carboxylic acid moiety. Deprotection is typically achieved via acidolysis (e.g., HCl in dioxane or TFA) under inert conditions to prevent side reactions. This strategy is critical in multi-step syntheses of peptidomimetics or chiral catalysts .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2R)-configured carbon be validated during synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement to confirm absolute configuration. The Flack parameter (x) is preferred over Rogers’ η for enantiomorph-polarity estimation in near-centrosymmetric structures .

- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and quantify enantiomeric excess (ee) .

Q. What synthetic strategies optimize the yield of this compound in multi-step reactions?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use Boc for nitrogen protection during carboxylate activation (e.g., EDC/HOBt coupling).

- Catalytic Methods : For diethoxy group installation, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acid-catalyzed etherification under anhydrous conditions.

- Reaction Monitoring : Track intermediates via TLC (silica gel, UV-active spots) or in situ FTIR for carbonyl group transformations .

Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., Boc group cleavage above 150°C).

- pH Sensitivity : Test hydrolytic stability in buffered solutions (pH 1–12). Boc groups are stable in basic conditions but hydrolyze in acidic media (e.g., pH < 3).

- Light Sensitivity : Store in amber vials if UV-vis spectroscopy indicates photoinstability .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Data Reconciliation : Cross-validate NMR assignments with computed chemical shifts (DFT calculations) and crystallographic bond lengths/angles.

- Dynamic Effects : Consider rotameric equilibria (e.g., Boc group rotation) causing NMR signal splitting, which may not reflect static crystal structures .

Q. What are the applications of this compound in medicinal chemistry or asymmetric catalysis?

- Methodological Answer :

- Drug Discovery : As a chiral building block for protease inhibitors (e.g., HCV NS3/4A protease) due to its rigid piperidine scaffold.

- Catalysis : Use the carboxylic acid moiety for coordinating metals in enantioselective hydrogenation or C–C bond-forming reactions.

- Structure-Activity Relationships (SAR) : Modify the diethoxy groups to study steric/electronic effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.